2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile physical and chemical properties
2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile physical and chemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile (CAS No. 65995-93-9). As a member of the allylidene malononitrile family, this compound holds potential as a versatile building block in organic synthesis, particularly for the preparation of diverse heterocyclic systems and materials with interesting optical properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its molecular structure, expected physicochemical characteristics, a proposed synthetic route, and anticipated spectroscopic data. While specific experimental data for this exact molecule is limited in published literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.
Introduction: The Versatility of Malononitrile Derivatives
Malononitrile and its derivatives are fundamental synthons in organic chemistry, prized for the reactivity of the active methylene group flanked by two electron-withdrawing nitrile functionalities.[1] This structural motif facilitates a wide range of carbon-carbon bond-forming reactions, making them invaluable precursors for pharmaceuticals, dyes, and functional materials.[1] The introduction of an allylidene substituent, as in the title compound, extends the conjugated π-system, which is expected to impart specific spectroscopic and reactive properties. Compounds of this class are often synthesized via the Knoevenagel condensation, a reliable and versatile method for forming carbon-carbon double bonds.[2][3]
Molecular Structure and Identification
2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is characterized by a central malononitrile unit attached to a substituted allylic chain. The "(E)" designation indicates the stereochemistry about the double bond of the allylidene group.
| Identifier | Value |
| IUPAC Name | 2-((2E)-3-ethoxy-2-methylprop-2-en-1-ylidene)propanedinitrile |
| CAS Number | 65995-93-9 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Canonical SMILES | CCOC(=C(C)C=C(C#N)C#N) |
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// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.2!"]; C4 [pos="3,0!"]; C5 [pos="4.5,0!"]; C6 [pos="5.25,1.2!"]; C7 [pos="5.25,-1.2!"]; C8 [pos="6,0!"]; C9 [pos="7.5,0!"]; O1 [pos="3.75,1.2!"]; N1 [pos="6,2.4!"]; N2 [pos="6,-2.4!"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C2 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C5 -- C7 [label=""]; C4 -- O1 [label=""]; O1 -- C8 [label=""]; C8 -- C9 [label=""]; C6 -- N1 [label=""]; C7 -- N2 [label=""];
// Double and Triple bonds edge [style=bold]; C2 -- C4 [label=""]; C5 -- C6 [style=double]; C5 -- C7 [style=double]; C6 -- N1 [style=triple]; C7 -- N2 [style=triple];
}
Caption: Molecular structure of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile.
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Basis of Prediction |
| Appearance | Colorless to pale yellow solid or oil. | General appearance of malononitrile derivatives.[4] |
| Melting Point | Expected to be a low-melting solid. | 2-(ethoxymethylene)malononitrile has a melting point of 67.5–68.5 °C.[5][6] The additional methyl group and extended conjugation may slightly alter this. |
| Boiling Point | High boiling point, likely decomposes before boiling at atmospheric pressure. | Malononitrile derivatives often have high boiling points.[4] |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, DMSO, DMF). Limited solubility in water. | Based on the properties of similar compounds like 2-(ethoxymethylene)malononitrile.[7] |
| Stability | Stable under standard conditions. May be sensitive to strong acids, bases, and oxidizing agents. | Nitriles can be reactive under certain conditions.[7] |
Proposed Synthesis: The Knoevenagel Condensation
The most logical and efficient synthetic route to 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound. In this case, the likely precursor would be 3-ethoxy-2-methyl-2-propenal.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 3-ethoxy-2-methyl-2-propenal and 10 mmol of malononitrile in 20 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount (e.g., 0.5 mmol) of a weak base such as piperidine or triethylamine.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Causality in Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively benign.
-
Catalyst: A weak base like piperidine is sufficient to deprotonate the active methylene group of malononitrile, initiating the condensation, without promoting unwanted side reactions.
-
Workup: The product is expected to have low water solubility, allowing for its precipitation upon addition of water, which is an effective method for initial purification.
Spectroscopic Characterization (Anticipated)
The structural features of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile suggest characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group (a quartet and a triplet), the methyl group (a singlet), and the vinylic protons. The chemical shifts and coupling constants of the vinylic protons would be indicative of the (E)-stereochemistry. For the analogous 2-(ethoxymethylene)malononitrile, the vinylic proton appears as a singlet at δ 8.25 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the nitrile carbons (typically in the range of 110-120 ppm), the carbons of the double bonds in the allylidene chain, the methyl carbon, and the carbons of the ethoxy group. The carbon attached to the ethoxy group is expected to be significantly downfield. For 2-(ethoxymethylene)malononitrile, the nitrile carbons appear around δ 110.48 and 112.50 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum should exhibit strong, characteristic absorption bands:
-
C≡N stretch: A sharp, strong band around 2220-2230 cm⁻¹, characteristic of the nitrile groups. For 2-(ethoxymethylene)malononitrile, this appears at 2228 cm⁻¹.[5]
-
C=C stretch: One or more bands in the 1600-1650 cm⁻¹ region, corresponding to the double bonds in the conjugated system.
-
C-O stretch: A strong band in the 1050-1250 cm⁻¹ region, indicative of the ether linkage.
Mass Spectrometry (MS)
-
Molecular Ion: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of 162.19 g/mol .
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the ethoxy group, the methyl group, and cleavage of the allylic chain, providing further structural confirmation.
Reactivity and Potential Applications
The chemical reactivity of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is dictated by its functional groups:
-
Michael Addition: The electron-deficient double bond system makes it a good Michael acceptor, susceptible to nucleophilic attack.
-
Cyclization Reactions: The nitrile groups and the conjugated system can participate in various cycloaddition and cyclization reactions to form diverse heterocyclic compounds.[8]
-
Polymerization: The activated double bond could potentially undergo polymerization.
These reactive properties make it a promising candidate for the synthesis of novel compounds in medicinal chemistry and materials science.[9]
Safety and Handling
Specific toxicity data for 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is not available. However, based on the properties of malononitrile and its derivatives, the following precautions are recommended:
-
Toxicity: Malononitrile is highly toxic if swallowed, in contact with skin, or if inhaled. It is prudent to handle all malononitrile derivatives with extreme care.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[12]
Conclusion
2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is a molecule with significant potential in synthetic organic chemistry. While detailed experimental data is currently sparse, this guide provides a comprehensive predictive overview of its physical and chemical properties based on established chemical principles and data from analogous compounds. The proposed synthetic route via Knoevenagel condensation offers a practical approach to its preparation. Further experimental investigation into this compound is warranted to fully elucidate its properties and explore its applications in the development of novel pharmaceuticals and functional materials.
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